

Technical Support Center: Benzil to Benzilic Acid Conversion

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Compound of Interest

Compound Name: *Benzilic acid*

Cat. No.: *B119946*

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This guide provides troubleshooting assistance and frequently asked questions for researchers encountering incomplete conversions and other issues during the benzil to **benzilic acid** rearrangement.

Troubleshooting Guide

Question: My reaction did not go to completion, and I have a low yield of **benzilic acid**. What are the common causes and solutions?

Answer:

An incomplete benzil to **benzilic acid** conversion is a frequent issue. The problem can typically be traced to reaction conditions, reagent quality, or the work-up procedure. Below is a systematic guide to troubleshoot a low yield.

- **Verify Reaction Conditions:** The rearrangement is sensitive to time, temperature, and reagent concentrations.
 - **Reaction Time:** While some protocols suggest a 15-20 minute reflux, this may be insufficient for the reaction to reach completion.^[1] However, prolonged heating does not necessarily increase the yield and may promote side reactions.^[1] Consider refluxing for at least 30 minutes.^[2]

- **Base Concentration and Potency:** The reaction is first-order with respect to the base; therefore, its concentration is critical.^{[3][4]} Ensure you are using a sufficient molar excess of a strong base like KOH or NaOH. If your base is old, it may have absorbed atmospheric CO₂ and lost its potency. Use fresh, high-purity alkali hydroxides.
- **Solvent Choice:** The reaction is commonly performed in an ethanol/water mixture.^[1] The ethanol helps to dissolve the non-polar benzil, allowing it to interact with the aqueous hydroxide.^[5] Ensure the benzil has completely dissolved before or during the initial heating phase.^{[5][6]}
- **Assess the Work-up and Purification Process:** Product can be lost or remain un-isolated during the work-up stages.
 - **Precipitation of Potassium Benzilate:** The intermediate carboxylate salt (potassium benzilate) must precipitate from the reaction mixture upon cooling. This step isolates the product from the unreacted benzil. If precipitation is poor, this is a major point of yield loss. In some cases, scratching the inside of the flask with a glass rod may be necessary to induce crystallization.^[1]
 - **Acidification:** The potassium benzilate must be dissolved in water before acidification.^[2] Then, the solution should be acidified to a pH of about 2 to ensure complete protonation and precipitation of the **benzilic acid**.^[5] Use a strong acid like HCl or H₂SO₄.^{[1][5]}
 - **Purification:** Unreacted benzil is a common impurity. A final wash of the crude **benzilic acid** with cold 95% ethanol can help remove residual benzil.^[1] For higher purity, recrystallization from hot water is recommended.^{[1][7][8]}

Question: My final product is yellow and has a low melting point. How can I remove the impurities?

Answer:

A yellow coloration and a broad or low melting point are indicative of impurities, most commonly unreacted benzil.

- **Decolorization:** During the work-up, after isolating the crude potassium benzilate and re-dissolving it in hot water, you can add a small amount of activated charcoal to the hot

solution.[2][9] Stir for a few minutes and then perform a hot gravity filtration to remove the charcoal and adsorbed colored impurities before proceeding to the acidification step.[2]

- Recrystallization: This is the most effective method for purifying the final product. **Benzilic acid** can be recrystallized from hot water.[1][7] Any insoluble, oily impurities (likely benzil) can be removed by hot filtration before allowing the solution to cool and crystallize.

Question: The color of my reaction mixture did not follow the expected sequence. What does this indicate?

Answer:

The typical color progression is from the yellow of dissolved benzil to a transient blue-black or violet, and finally to brown as the potassium benzilate salt is formed.[1][5][6] If this color change is not observed, it may suggest that the reaction has not initiated properly. The most likely cause is an issue with the base (e.g., insufficient amount or low purity) or inadequate heating to start the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the driving force for the **benzilic acid** rearrangement? A1: The primary driving force is the formation of the thermodynamically stable potassium benzilate, a carboxylate salt, from the starting diketone.[5][6]

Q2: Can I use a different base, such as an alkoxide? A2: Yes, using an alkoxide like sodium ethoxide will result in a benzilic ester rearrangement, yielding an α -hydroxy ester instead of a carboxylic acid.[3] However, care must be taken to use alkoxides that are not easily oxidized, as this can promote side reactions like the Meerwein–Ponndorf–Verley reduction.[3]

Q3: Why is it important that the starting diketone (benzil) has no enolizable protons? A3: If the diketone has enolizable α -protons, the strong base can catalyze a competing aldol condensation reaction, which will lower the yield of the desired **benzilic acid** product.[3]

Q4: What are potential side products in this reaction? A4: Besides unreacted benzil, potential side products can include benzoic acid if cleavage occurs.[8] If the reaction conditions are not well-controlled, other side reactions may occur, leading to colored impurities.[1]

Q5: Can this reaction be performed without a solvent? A5: Some "green chemistry" approaches involve grinding the solid benzil and solid NaOH or KOH together and heating the mixture, which proceeds without a solvent.^{[10][11]} This method can also be effective.

Quantitative Data Summary

The following table summarizes typical quantitative parameters from various laboratory protocols for the benzil to **benzilic acid** conversion.

Parameter	Example 1 ^[5]	Example 2 ^[2]	Example 3 ^[9]
Benzil	3.0 g	2.3 g	4.0 g
Base	7.5 mL of aqueous KOH (conc. not specified)	8 mL of prepared KOH solution	5.0 g KOH
Solvent	9.0 mL of 95% Ethanol	12 mL of Methanol	10 mL Ethanol, 10 mL Water
Reaction Time	15 minutes (reflux)	30 minutes (reflux)	15 minutes (reflux)
Acidification	1 M HCl (15 mL)	Phosphoric Acid (6 mL)	Conc. HCl (15 mL)
Reported Yield	Not specified	Not specified	42.8%

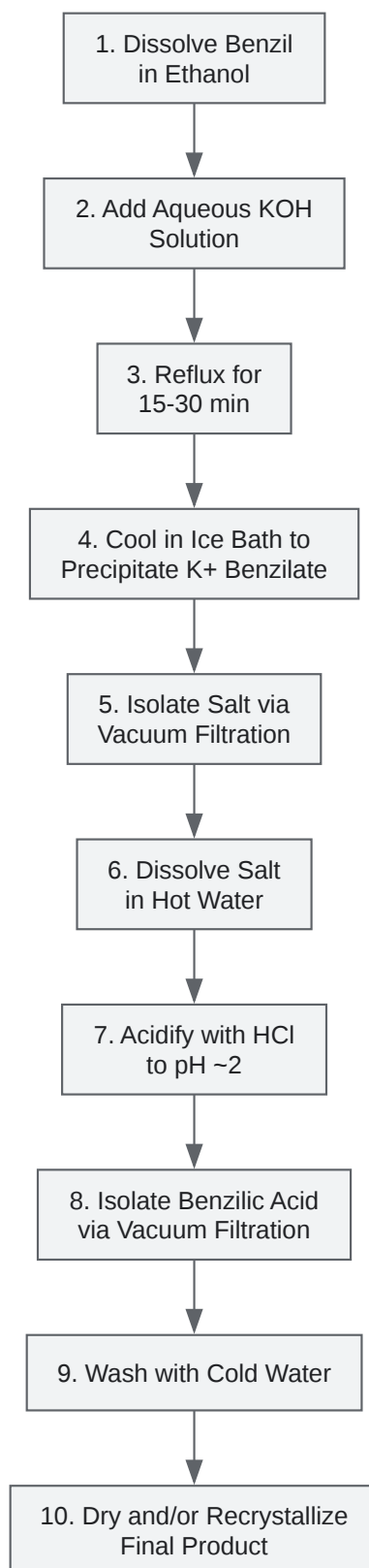
Experimental Protocol: Benzil to Benzilic Acid

This protocol provides a detailed methodology for the synthesis of **benzilic acid** from benzil.

- **Reaction Setup:** In a 100 mL round-bottom flask, add 3.0 g of benzil and 9.0 mL of 95% ethanol.^[5] Add a magnetic stir bar.
- **Dissolution:** Attach a reflux condenser and heat the mixture with stirring until all the benzil has dissolved.^[5]
- **Base Addition:** Carefully add 7.5 mL of an aqueous potassium hydroxide solution dropwise through the top of the condenser.^[5]

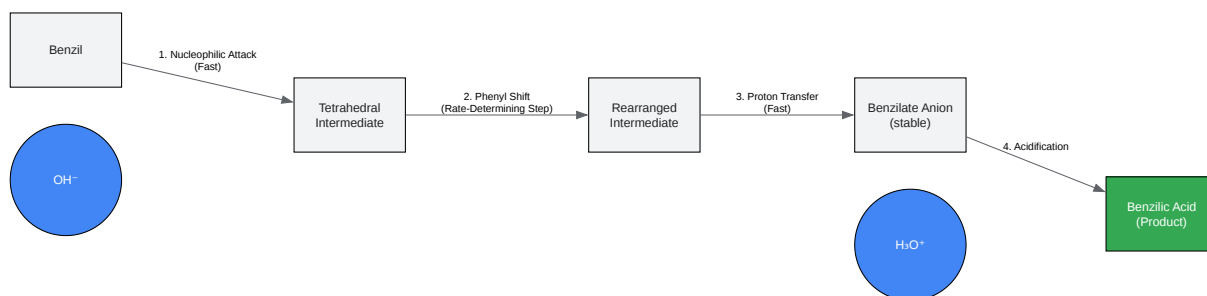
- **Reflux:** Gently reflux the mixture with continuous stirring for 15-30 minutes. The solution will typically turn from yellow to a dark blue-black color, which then fades to brown.[5][6]
- **Isolation of Potassium Benzilate:** After the reflux period, cool the mixture in an ice bath to precipitate the potassium benzilate salt. If crystals do not form, gently scratch the inner wall of the flask with a glass rod.[1]
- **Filtration:** Collect the precipitated salt by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold 95% ethanol to remove unreacted benzil and other organic impurities.[1][5]
- **Preparation for Acidification:** Transfer the collected potassium benzilate salt to a 125 mL Erlenmeyer flask containing approximately 30-50 mL of hot water and stir until the solid is completely dissolved.[2][5] If any solid impurities remain, filter the hot solution.
- **Acidification:** While stirring, slowly add 1 M HCl to the aqueous solution of potassium benzilate until the pH is approximately 2.[5] A voluminous white precipitate of **benzilic acid** will form.
- **Final Product Isolation:** Cool the mixture in an ice bath for at least 30 minutes to ensure complete crystallization.[5] Collect the **benzilic acid** crystals by vacuum filtration and wash the filter cake thoroughly with 30-40 mL of cold water to remove any inorganic salts.[5]
- **Drying and Purification:** Dry the product thoroughly. For further purification, the crude **benzilic acid** can be recrystallized from hot water.[1][7] The reported melting point of pure **benzilic acid** is 150-152 °C.[1]

Visualizations



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Caption: Experimental workflow for the synthesis of **benzoic acid**.



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